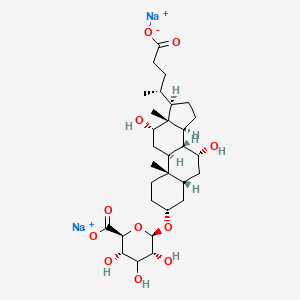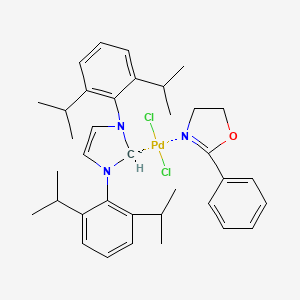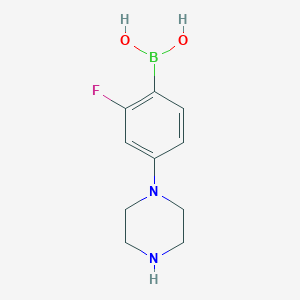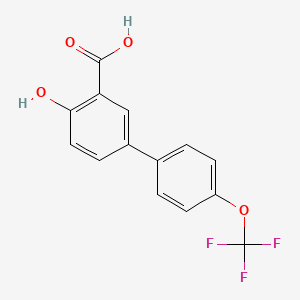
4-Hydroxy-4'-(trifluoromethoxy)biphenyl-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Hydroxy-4’-(trifluoromethoxy)-[1,1’-biphenyl]-3-carboxylic acid is a compound that features a trifluoromethoxy group, which is known for its unique properties and applications in various fields. The trifluoromethoxy group has become a novel moiety in various fields due to its unique features
Preparation Methods
The synthesis of 4-Hydroxy-4’-(trifluoromethoxy)-[1,1’-biphenyl]-3-carboxylic acid involves several steps. One common method includes the use of trifluoromethoxylation reagents to introduce the trifluoromethoxy group into the biphenyl structure . The synthetic routes often involve the coupling of bromophenols with organoboron esters . Industrial production methods may vary, but they generally follow similar principles, utilizing advanced reagents and optimized reaction conditions to achieve high yields and purity.
Chemical Reactions Analysis
4-Hydroxy-4’-(trifluoromethoxy)-[1,1’-biphenyl]-3-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. The trifluoromethoxy group can be introduced through trifluoromethoxylation reactions, which have been facilitated by the development of new reagents . Common reagents used in these reactions include trifluoromethoxylating agents and catalysts that promote the desired transformations. Major products formed from these reactions depend on the specific conditions and reagents used, but they often include derivatives with modified functional groups.
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . The trifluoromethoxy group is known to enhance the biological activity and stability of compounds, making it a valuable moiety in pharmaceutical research . In industry, this compound can be used in the development of new materials with improved properties.
Mechanism of Action
The mechanism of action of 4-Hydroxy-4’-(trifluoromethoxy)-[1,1’-biphenyl]-3-carboxylic acid involves its interaction with molecular targets and pathways. The trifluoromethoxy group can influence the compound’s binding affinity and selectivity towards specific targets . This can result in the modulation of biological pathways and the exertion of desired effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
4-Hydroxy-4’-(trifluoromethoxy)-[1,1’-biphenyl]-3-carboxylic acid can be compared with other similar compounds that contain the trifluoromethoxy group. Some of these compounds include 4-(trifluoromethoxy)phenylacetic acid and 4-trifluoromethoxyphenylboronic acid . These compounds share the trifluoromethoxy moiety but differ in their overall structure and properties. The uniqueness of 4-Hydroxy-4’-(trifluoromethoxy)-[1,1’-biphenyl]-3-carboxylic acid lies in its specific arrangement of functional groups, which can result in distinct chemical and biological properties.
Properties
Molecular Formula |
C14H9F3O4 |
|---|---|
Molecular Weight |
298.21 g/mol |
IUPAC Name |
2-hydroxy-5-[4-(trifluoromethoxy)phenyl]benzoic acid |
InChI |
InChI=1S/C14H9F3O4/c15-14(16,17)21-10-4-1-8(2-5-10)9-3-6-12(18)11(7-9)13(19)20/h1-7,18H,(H,19,20) |
InChI Key |
RQHVYGLKUPHRJO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=C(C=C2)O)C(=O)O)OC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


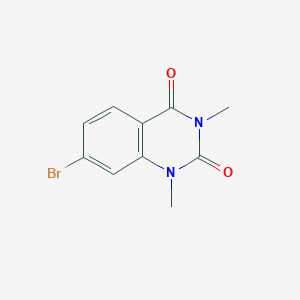
![7-Ethyl-2-(5-methyl-1,2-oxazol-3-yl)-1-(3-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14086716.png)
![7-Bromo-1-(4-chlorophenyl)-2-(4-methyl-1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14086721.png)
![1-(3-Methoxyphenyl)-6,7-dimethyl-2-(5-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14086722.png)
![{[3-methyl-2,6-dioxo-7-(prop-2-en-1-yl)-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}acetic acid](/img/structure/B14086723.png)
![1-(3,4-Dichlorophenyl)-7-fluoro-2-(6-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14086724.png)
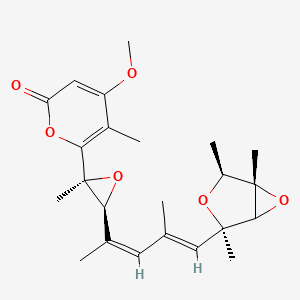
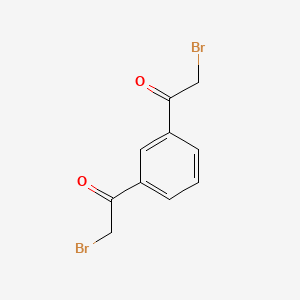
![7-(4-chlorophenyl)-8-(2-fluorophenyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14086729.png)

